![molecular formula C10H18 B14502468 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane CAS No. 64141-43-1](/img/structure/B14502468.png)
2,2,3,3-Tetramethylbicyclo[2.2.0]hexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetramethylbicyclo[2.2.0]hexane is a bicyclic hydrocarbon with a unique structure characterized by two fused cyclobutane rings. This compound is notable for its high degree of strain due to the presence of four-membered rings, which makes it an interesting subject of study in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane typically involves the [2+2] cycloaddition reaction. One common method starts with the reaction of dimethyl acetylenedicarboxylate with (E)-1,4-dichlorobut-2-ene, followed by a series of steps to form the desired bicyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. This often includes optimizing reaction conditions to improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or alcohols.
Reduction: Reduction reactions can lead to the formation of alkanes or other reduced derivatives.
Substitution: Halogenation and other substitution reactions are possible, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst are frequently used.
Substitution: Halogenation can be achieved using chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alkanes.
Aplicaciones Científicas De Investigación
2,2,3,3-Tetramethylbicyclo[2.2.0]hexane has several applications in scientific research:
Chemistry: It serves as a model compound for studying the effects of ring strain and the reactivity of bicyclic systems.
Biology and Medicine: While specific biological applications are limited, its derivatives may be explored for potential pharmaceutical uses.
Mecanismo De Acción
The mechanism by which 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane exerts its effects is primarily related to its high ring strain and reactivity. The molecular targets and pathways involved are often studied to understand the compound’s behavior in various chemical reactions .
Comparación Con Compuestos Similares
- 2,2,3,3-Tetramethylbicyclo[2.2.1]heptane
- 8,8-Diethylbicyclo[3.2.1]octane
- 3-Isopropylbicyclo[3.2.0]heptane
Comparison: 2,2,3,3-Tetramethylbicyclo[2.2.0]hexane is unique due to its high degree of ring strain and the presence of two fused cyclobutane rings. This distinguishes it from other similar compounds, which may have different ring sizes and degrees of strain .
Propiedades
Número CAS |
64141-43-1 |
|---|---|
Fórmula molecular |
C10H18 |
Peso molecular |
138.25 g/mol |
Nombre IUPAC |
2,2,3,3-tetramethylbicyclo[2.2.0]hexane |
InChI |
InChI=1S/C10H18/c1-9(2)7-5-6-8(7)10(9,3)4/h7-8H,5-6H2,1-4H3 |
Clave InChI |
KRCXIMSZULVSRM-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCC2C1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-Methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)ethyl 4-aminobenzoate](/img/structure/B14502406.png)
![1-[(Naphthalen-1-yl)amino]-3-(2-phenoxyethoxy)propan-2-ol](/img/structure/B14502413.png)




![2-[2-(3,4-Dimethoxyphenyl)ethenyl]-5-hydroxy-4H-pyran-4-one](/img/structure/B14502451.png)

![2-{[(Prop-2-yn-1-yl)amino]methyl}phenol](/img/structure/B14502464.png)

![Bis(2-methylphenyl)[(triethylgermyl)ethynyl]arsane](/img/structure/B14502470.png)

